molecular formula C22H23D6FN3O9P B1574191 Sofosbuvir D6

Sofosbuvir D6

Cat. No. B1574191
M. Wt: 535.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir D6 is the deuterium labeled Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir, a nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, has a detailed pharmacokinetic and pharmacodynamic profile. It undergoes intracellular activation forming GS-461203, which is an active triphosphate, and ultimately gets converted into an inactive, renally eliminated metabolite GS-331007. Sofosbuvir and GS-331007 exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing, demonstrating its effectiveness in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis of global research on sofosbuvir highlighted its intensive study, particularly in the field of antiviral treatments for hepatitis C. This research underscores the critical role of scientific advancements in improving access to treatments, especially in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).

Resistance Development in HCV

Sofosbuvir shows infrequent development of resistance in HCV-infected subjects. The S282T substitution in NS5B primarily confers sofosbuvir resistance. A study on NS5B sequencing and susceptibility testing in subjects with genotypes 1-6 HCV infection revealed a uniform susceptibility to sofosbuvir and rare selection of sofosbuvir-resistant HCV variants (Svarovskaia et al., 2014).

Hepatitis C Treatment Efficacy

The efficacy of sofosbuvir in combination with NS5A inhibitor ledipasvir or the NS5B non-nucleoside inhibitor GS-9669 against HCV genotype 1 infection has been explored. These combinations have shown high effectiveness in treatment-naive patients with HCV genotype 1 infection and in patients who did not respond to previous treatment (Gane et al., 2014).

Resistance Mechanisms and Bioinformatics Characterization

The potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are not well understood. A study focused on the structural bioinformatics approaches to characterize potential resistance-associated substitutions in NS5B, using next-generation sequencing for genotypic resistance analyses (Donaldson et al., 2015).

properties

Product Name

Sofosbuvir D6

Molecular Formula

C22H23D6FN3O9P

Molecular Weight

535.49

synonyms

Sofosbuvir-D6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.